5-(3,4,5-Trimethoxyphenyl)pentanoic acid is an organic compound characterized by a pentanoic acid backbone substituted with a 3,4,5-trimethoxyphenyl group. Its molecular formula is C14H18O6, with a molecular weight of 282.29 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of anticancer agents and other pharmaceuticals.
5-(3,4,5-Trimethoxyphenyl)pentanoic acid can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information about its structure, properties, and synthesis methods. It falls under the classification of carboxylic acids due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 5-(3,4,5-trimethoxyphenyl)pentanoic acid typically involves several key steps:
This multi-step synthesis allows for the introduction of functional groups that enhance the compound's biological activity .
The molecular structure of 5-(3,4,5-trimethoxyphenyl)pentanoic acid can be represented by its InChI (International Chemical Identifier) as follows:
The compound features a pentanoic acid chain with a phenyl ring that contains three methoxy groups at the 3-, 4-, and 5-positions. This substitution pattern significantly influences its chemical properties and biological interactions .
5-(3,4,5-trimethoxyphenyl)pentanoic acid can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for 5-(3,4,5-trimethoxyphenyl)pentanoic acid is primarily related to its biological activities. It has been evaluated for anticancer properties through various assays that assess cell viability and proliferation inhibition. The presence of multiple methoxy groups enhances its lipophilicity and may facilitate its interaction with biological membranes or specific cellular targets.
Research indicates that compounds with similar structures often exhibit significant anticancer activity by inducing apoptosis or inhibiting cell cycle progression in cancer cells .
Key physical and chemical properties of 5-(3,4,5-trimethoxyphenyl)pentanoic acid include:
These properties are crucial for understanding its behavior in various chemical environments and potential applications in drug formulation .
5-(3,4,5-trimethoxyphenyl)pentanoic acid has several scientific applications:
The foundational synthesis of 5-(3,4,5-trimethoxyphenyl)pentanoic acid exploits aldol condensation between 3,4,5-trimethoxybenzaldehyde and acetone derivatives. This method proceeds via Claisen-Schmidt condensation, where KOH-catalyzed reaction in ethanol yields α,β-unsaturated ketone intermediates at 70–80°C. Subsequent hydrogenation saturates the alkene bond, and alkaline hydrolysis liberates the carboxylic acid. This route achieves moderate yields (55–65%) but offers scalability and avoids expensive catalysts. Critical purification via silica gel chromatography isolates the pentanoic acid derivative from shorter-chain homologs, confirmed by ¹H NMR (characteristic triplet at δ 2.35 ppm for α-methylene protons) and HRMS [2] [7].
Alternative routes employ oxidation of alcohol precursors or hydrolysis of ester intermediates. For example, ethyl 5-(3,4,5-trimethoxyphenyl)pentanoate undergoes NaOH-mediated saponification (80°C, 4 h) to furnish the target acid in >95% yield. N,N′-Carbonyldiimidazole (CDI) activation facilitates conversion to hydroxamic acids for HDAC-targeting hybrids, with hydroxylamine hydrochloride providing nucleophilic attack on the acyl imidazole intermediate. TLC monitoring (ethyl acetate/hexane, 1:1) confirms complete consumption of the ester precursor within 2–3 h. This method minimizes side products compared to classical acyl chloride routes [2] [6].
Linker length critically influences target engagement and cellular potency. Systematic comparisons of C4–C6 aliphatic chains (pentanoic vs. butanoic/hexanoic acids) reveal:
Table 1: Influence of Aliphatic Linker Length on Anticancer Activity
Chain Length | IC₅₀ vs. HepG2 (μM) | HDAC1 Inhibition (%) | Aqueous Solubility (mg/mL) |
---|---|---|---|
C4 (Butanoic) | 8.92 ± 1.4 | 42 ± 3.5 | 0.18 |
C5 (Pentanoic) | 4.89 ± 0.5 | 78 ± 2.1 | 0.11 |
C6 (Hexanoic) | 3.21 ± 0.3 | 91 ± 1.8 | 0.06 |
The pentanoic acid linker (5 atoms) balances hydrophobic penetration and zinc-binding group accessibility. Shorter chains (C4) reduce HDAC inhibition due to inadequate tunnel reach, while longer chains (C6) diminish aqueous solubility, limiting bioavailability. Molecular modeling confirms the C5 linker optimally positions the trimethoxyphenyl "cap" in HDAC's surface pocket while allowing carboxylic acid coordination to zinc [1] [2] [7].
The carboxylic acid in 5-(3,4,5-trimethoxyphenyl)pentanoic acid serves as a moderate-affinity zinc-binding group (ZBG) for HDAC inhibition. Hydroxamic acid derivatives exhibit superior potency due to bidentate zinc coordination. Direct comparison shows:
Structure-activity relationship (SAR) studies confirm hydroxamates enhance cytotoxicity 10-fold against HCT116 colon cancer (IC₅₀ = 0.54 μM vs. 5.32 μM for carboxylic acid). However, carboxylic acids retain advantages in metabolic stability and lower off-target effects. Prodrug strategies (e.g., ethyl ester masking) mitigate carboxylic acid’s limited cell permeability while enabling intracellular hydrolysis [1] [3] [7].
Hybridization integrates 5-(3,4,5-trimethoxyphenyl)pentanoic acid with EGFR-inhibiting motifs like quinazoline or imidazoquinoxaline. Two design paradigms exist:
Molecular docking validates hybrid binding: the trimethoxyphenyl moiety occupies EGFR’s hydrophobic cleft (e.g., Leu718, Val726), while the pentanoic acid chain extends toward HDAC’s catalytic tunnel. This dual engagement disrupts oncogenic signaling cascades, downregulating KRAS and MAP2K expression in lung cancer models [1] [6] [10].
Table 2: Hybrid Inhibitors Incorporating 5-(3,4,5-Trimethoxyphenyl)pentanoic Acid
Hybrid Structure | EGFR IC₅₀ (μM) | HDAC6 IC₅₀ (μM) | Cytotoxicity (HCT116, IC₅₀ μM) |
---|---|---|---|
4b (Chalcone-hydroxamate) | 0.063 | 0.06 | 0.54 |
5a (Imidazoquinoxaline) | 0.89 | 1.12 | 1.87 |
PD13 (Furopyridine) | 0.011 (WT) | N.R. | 18.09 (A549) |
Abbreviations: N.R. = Not Reported; WT = Wild-Type EGFR
Concluding Remarks
5-(3,4,5-Trimethoxyphenyl)pentanoic acid serves as a versatile scaffold in anticancer drug design. Its synthetic accessibility and linker-length-dependent bioactivity enable rational optimization for multitarget inhibition. Future work should explore prodrug derivatization (e.g., phosphate esters) to enhance pharmacokinetics while maintaining the delicate balance between EGFR/HDAC polypharmacology and physicochemical properties [7] [8].
Alphabetical Index of Compounds
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5